cis (2,3)-Dihydrotétrabénazine

Vue d'ensemble

Description

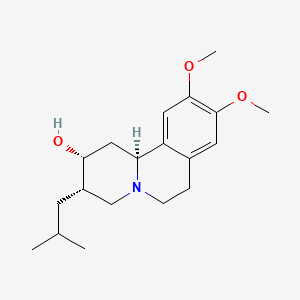

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, also known as (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol, is a useful research compound. Its molecular formula is C19H29NO3 and its molecular weight is 319.445. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche sur les maladies neurodégénératives

cis (2,3)-Dihydrotétrabénazine: est utilisé dans l'étude des maladies neurodégénératives telles que la maladie de Huntington. Il sert de composé de référence pour le développement de nouveaux traitements ciblant la déplétion de la dopamine, qui est une caractéristique pathologique courante de ces troubles .

Synthèse d'analogues deutérés

Les chercheurs se sont concentrés sur la synthèse d'analogues deutérés de la tétrabénazine afin d'améliorer ses propriétés pharmacocinétiques. La deutération peut potentiellement améliorer la stabilité métabolique du composé, le rendant plus efficace pour un usage thérapeutique .

Études de formulation

Le comportement de la tétrabénazine en conditions acides a été étudié afin de comprendre sa stabilité et de développer de meilleures formulations. Ceci est crucial pour la création de films orodispersibles et d'autres formes pharmaceutiques qui garantissent l'intégrité et la biodisponibilité du composé .

Traitement des troubles du mouvement

This compound: est étudié pour son efficacité dans le traitement des troubles du mouvement hyperkinétiques au-delà de la maladie de Huntington. Son rôle d'inhibiteur de la VMAT en fait un composé précieux pour explorer les traitements d'une variété de pathologies liées au mouvement .

Applications en chimie analytique

Le comportement du composé dans différentes conditions chimiques est étudié à l'aide de techniques telles que la spectroscopie LC-MS et RMN. Ces études contribuent à la compréhension de ses propriétés chimiques et à l'identification des impuretés, ce qui est essentiel pour le contrôle de la qualité dans les applications pharmaceutiques .

Synthèse chimique et sélectivité

La synthèse efficace et sélective de This compound est un domaine de recherche important. Elle implique l'exploration de diverses voies de synthèse et méthodologies pour obtenir le composé avec un rendement et une pureté élevés, ce qui est essentiel à la fois pour la recherche et les applications thérapeutiques .

Découverte et développement de médicaments

En tant que composé ayant des applications thérapeutiques potentielles, This compound fait partie de programmes de découverte de médicaments visant à trouver de nouveaux traitements pour les affections psychiatriques et neurologiques. Son profil pharmacologique est continuellement évalué afin d'optimiser son potentiel thérapeutique .

Profil d'impuretés

Comprendre le profil d'impuretés de This compound est essentiel au développement de produits pharmaceutiques sûrs et efficaces. La recherche dans ce domaine se concentre sur l'identification, la quantification et la caractérisation des impuretés qui peuvent apparaître pendant la synthèse ou le stockage .

Analyse Biochimique

Biochemical Properties

cis (2,3)-Dihydro Tetrabenazine plays a crucial role in biochemical reactions, particularly in the inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition prevents the uptake of monoamines such as dopamine, serotonin, and norepinephrine into synaptic vesicles, thereby reducing their release into the synaptic cleft . The compound interacts with various enzymes and proteins, including VMAT2, and its binding to this transporter is stereospecific, meaning that the specific 3D arrangement of atoms in cis (2,3)-Dihydro Tetrabenazine is critical for its activity .

Cellular Effects

The effects of cis (2,3)-Dihydro Tetrabenazine on cells are profound. By inhibiting VMAT2, the compound decreases the availability of monoamines in the synaptic cleft, which can lead to reduced neurotransmission and altered cell signaling pathways . This reduction in neurotransmitter release can affect various cellular processes, including gene expression and cellular metabolism. For instance, the decreased dopamine levels can influence the expression of genes involved in dopamine synthesis and metabolism .

Molecular Mechanism

At the molecular level, cis (2,3)-Dihydro Tetrabenazine exerts its effects primarily through the inhibition of VMAT2. This inhibition is achieved by binding to the transporter in a manner that prevents the uptake of monoamines into synaptic vesicles . The binding interaction is highly specific, with the compound fitting into the binding site of VMAT2 in a way that blocks its function. This inhibition can lead to downstream effects on enzyme activity and gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis (2,3)-Dihydro Tetrabenazine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that cis (2,3)-Dihydro Tetrabenazine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained inhibition of VMAT2, which may have lasting effects on cellular function and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of cis (2,3)-Dihydro Tetrabenazine vary with different dosages in animal models. At low doses, the compound can effectively reduce hyperkinetic movements without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects such as sedation and motor impairment . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications.

Metabolic Pathways

cis (2,3)-Dihydro Tetrabenazine is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites of cis (2,3)-Dihydro Tetrabenazine can also interact with various biomolecules, potentially influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, cis (2,3)-Dihydro Tetrabenazine is transported and distributed through interactions with various transporters and binding proteins . The compound can accumulate in specific tissues, such as the brain, where it exerts its effects on neurotransmitter release . The distribution of cis (2,3)-Dihydro Tetrabenazine is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of cis (2,3)-Dihydro Tetrabenazine is primarily within synaptic vesicles, where it inhibits VMAT2 . This localization is critical for its function, as it allows the compound to directly interact with the transporter and prevent monoamine uptake. Additionally, post-translational modifications and targeting signals may direct cis (2,3)-Dihydro Tetrabenazine to specific cellular compartments, further influencing its activity and function .

Propriétés

IUPAC Name |

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-BHYGNILZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924854-62-6 | |

| Record name | Dihydrotetrabenazine, (2R,3S,11bS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIHYDROTETRABENAZINE, (2R,3S,11BS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate](/img/structure/B564914.png)

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)